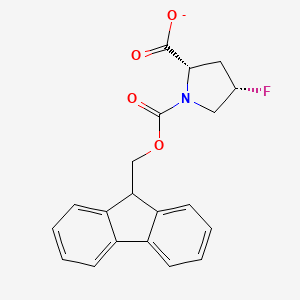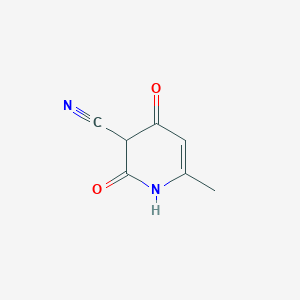
N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine, monohydrochloride is an organic compound that belongs to the class of substituted amphetamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzyl chloride with p-toluidine under basic conditions to form the intermediate N-(2-methoxybenzyl)-p-toluidine.
Reductive Amination: The intermediate is then subjected to reductive amination with acetone in the presence of a reducing agent such as sodium cyanoborohydride to yield N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine.
Formation of Monohydrochloride Salt: Finally, the free base is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: May be used in the production of specialty chemicals or as a precursor for other compounds.
Mecanismo De Acción
The mechanism of action for N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxybenzyl)-1-phenylpropan-2-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(2-methoxybenzyl)-1-(3,4-methylenedioxyphenyl)propan-2-amine: Contains a methylenedioxyphenyl group, which may confer different biological activities.
Uniqueness
N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl and p-tolyl groups may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H24ClNO |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H |
Clave InChI |
PNHYQAGTSNSMTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)



![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359698.png)




![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)

